2-tert-Butyl-3-methylphenol
Overview
Description
. It is a derivative of cresol and is characterized by the presence of a tert-butyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
2-tert-Butyl-3-methylphenol can be synthesized through the alkylation of m-cresol with tert-butyl alcohol. This reaction is typically catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts like sulfated zirconia . The reaction conditions often involve moderate temperatures and pressures to achieve high yields . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
2-tert-Butyl-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent phenol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include tert-butylated quinones and halogenated derivatives .
Scientific Research Applications
2-tert-Butyl-3-methylphenol has a wide range of scientific research applications:
Mechanism of Action
The antioxidant effect of 2-tert-Butyl-3-methylphenol is primarily due to its ability to scavenge free radicals. The tert-butyl group provides steric hindrance, which stabilizes the phenolic radical formed during the scavenging process . This stabilization prevents further oxidation and degradation of the compound, making it an effective antioxidant .
Comparison with Similar Compounds
2-tert-Butyl-3-methylphenol can be compared with other similar compounds such as:
2-tert-Butyl-4-methylphenol: Another tert-butylated cresol with similar antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol:
4-tert-Butylphenol: A related compound with applications in polymer chemistry and as a stabilizer.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct steric and electronic effects compared to its analogs .
Properties
IUPAC Name |
2-tert-butyl-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-9(12)10(8)11(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJUKATYFRSDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065336 | |
Record name | 2-tert-Butyl-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-79-1 | |
Record name | 2-tert-Butyl-m-cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13037-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-3-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(1,1-dimethylethyl)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-tert-Butyl-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-TERT-BUTYL-3-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2NJ28RZ44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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